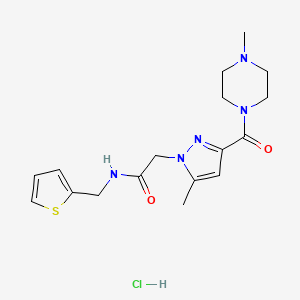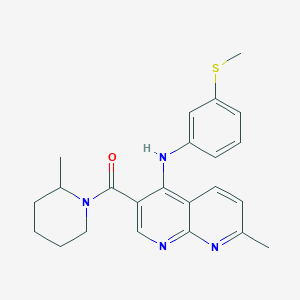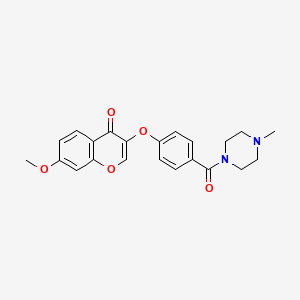
7-methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization of the atoms, and presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications
Antimicrobial Activity
The chemical compound 7-Methoxy-3-(4-(4-Methylpiperazine-1-Carbonyl)Phenoxy)-4H-Chromen-4-One, as part of a series of novel synthesized compounds, has been explored for its potential antimicrobial properties. Research conducted by Mandala et al. (2013) focused on synthesizing various derivatives and testing their in vitro antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. The research incorporated molecular docking studies, highlighting the correlation between the chemical structure of the derivatives and their inhibitory potency against specific proteins in microbial organisms (Mandala et al., 2013).
Biological Properties and Inhibition of ABCB1
Further investigations into the chemical structure of similar compounds have shed light on their biological properties, particularly their ability to inhibit the activity of ABCB1, a protein known for its role in drug resistance. Colabufo et al. (2008) designed and synthesized new small ABCB1 inhibitors, demonstrating that modifications to the basic side chains of these compounds significantly impact their inhibitory activity. Among the compounds studied, derivatives with N-4-methylpiperazine exhibited potent inhibitory effects, underlining the importance of structural features in their biological activity (Colabufo et al., 2008).
Neuroprotective Effects
In the realm of neuroscience, the compound IMM-H004, closely related to 7-Methoxy-3-(4-(4-Methylpiperazine-1-Carbonyl)Phenoxy)-4H-Chromen-4-One, has been identified for its antioxidant and neuroprotective roles. Zuo et al. (2015) highlighted that IMM-H004 could protect against cell loss in the CA1 region of the hippocampus following transient global ischemia, suggesting potential applications in treating ischemic brain injuries (Zuo et al., 2015).
Synthesis and Characterization for Photochromic Materials
The structural versatility of chromene derivatives, including 7-Methoxy-3-(4-(4-Methylpiperazine-1-Carbonyl)Phenoxy)-4H-Chromen-4-One, facilitates their application in synthesizing photochromic materials and biologically active natural products. Rawat et al. (2006) explored the synthesis of naphthopyran and naphthopyrandione units, which are crucial for developing photochromic materials. Their research demonstrates the potential of chromene chromium carbene complexes in creating novel compounds with unique properties (Rawat et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could be in the field of medicine, materials science, environmental science, etc.
Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemicals with appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) for information on handling, storage, and disposal.
properties
IUPAC Name |
7-methoxy-3-[4-(4-methylpiperazine-1-carbonyl)phenoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-23-9-11-24(12-10-23)22(26)15-3-5-16(6-4-15)29-20-14-28-19-13-17(27-2)7-8-18(19)21(20)25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPVAPDLBIRJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

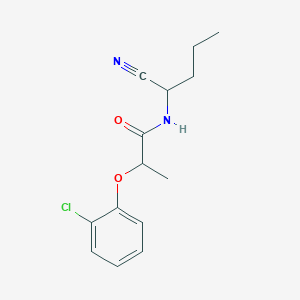
![1,3-Dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2612737.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2612738.png)
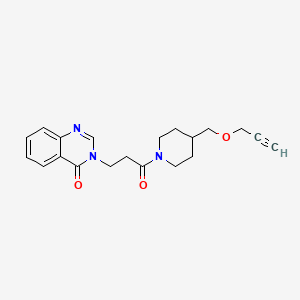
![diethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2612742.png)
![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)
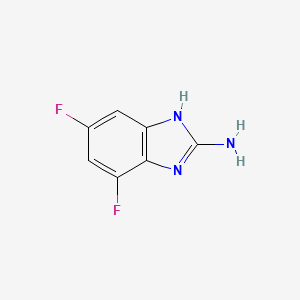
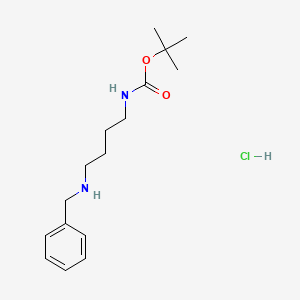
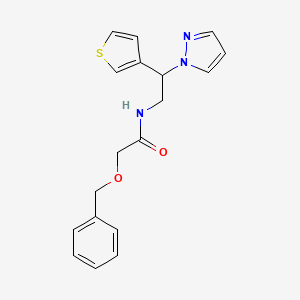
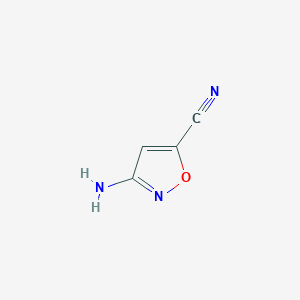
![2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide](/img/structure/B2612750.png)
![6-(cyclopentyloxy)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2612751.png)
